molecular formula C13H15N5O3 B2890065 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034354-45-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2890065
CAS No.: 2034354-45-3
M. Wt: 289.295
InChI Key: GFVCJDKUYJVYSQ-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It is a derivative of furan, which is a five-membered aromatic heterocycle containing one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal can also lead to polysubstituted furans .

Scientific Research Applications

Synthesis of Heterocycles

  • Synthesis of Thio- and Furan-fused Heterocycles: Research has led to the synthesis of novel compounds such as furopyranone, furopyrrolone, and thienopyrrolone derivatives starting from corresponding acid derivatives. These processes involve intramolecular cyclization and have potential applications in developing new chemical entities with varied biological activities (Ergun et al., 2014).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Activities: Certain pyridine and thioamide derivatives, obtained from furan-fused compounds, have shown significant antimicrobial and anticancer properties. These compounds have been tested against various microorganisms and cancer cell lines, suggesting the potential of furan-fused compounds in therapeutic applications (Zaki et al., 2018).

Synthesis and Reactivity

  • Reactivity of Furan-fused Compounds: The synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been explored, highlighting the potential of furan-fused compounds in creating diverse heterocyclic compounds with potential pharmacological activities (Aleksandrov & El’chaninov, 2017).

Antiviral Activities

  • Anti-Avian Influenza Virus Activity: Heterocyclic compounds based on furanone derivatives have shown promising antiviral activity against the H5N1 virus, suggesting potential applications in antiviral drug development (Flefel et al., 2012).

Amplifiers of Phleomycin

  • Amplification of Phleomycin Effects: Studies have explored the use of unfused heterobicycles, including furan-fused compounds, as amplifiers of phleomycin against Escherichia coli, indicating their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Future Directions

The future of furan derivatives in the field of organic chemistry looks promising. They are important building blocks in organic synthesis and are found in a variety of natural products . With ongoing research and development, new methods for their synthesis and applications are likely to be discovered.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-12(18-5-3-15-13(18)20)14-2-4-17-8-11(7-16-17)10-1-6-21-9-10/h1,6-9H,2-5H2,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVCJDKUYJVYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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